[(E)-but-2-enyl]-triphenyl-phosphonium chloride
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Overview
Description
(2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE is an organophosphorus compound that features a triphenylphosphonium group attached to a but-2-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE typically involves the reaction of triphenylphosphine with an appropriate but-2-en-1-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can replace the chloride ion under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
(2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving phosphonium salts and their biological activities.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in organic reactions. The pathways involved in its action depend on the specific application and the nature of the reactants or substrates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
But-2-en-1-yl chloride: A related compound with a similar structure but lacking the phosphonium group.
Uniqueness
(2E)-BUT-2-EN-1-YLTRIPHENYLPHOSPHANIUM CHLORIDE is unique due to the presence of both the but-2-en-1-yl moiety and the triphenylphosphonium group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
but-2-enyl(triphenyl)phosphanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJYJBYMQMDI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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